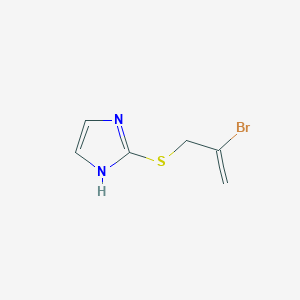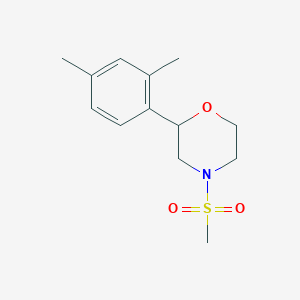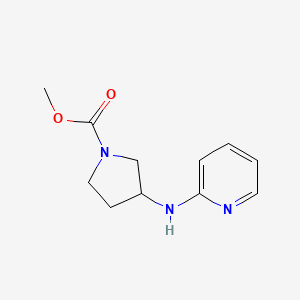
3-Methyl-1-methylsulfonyl-4-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-methylsulfonyl-4-phenylpiperidine, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to exhibit neuroprotective effects by preventing the death of neurons in the brain. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been shown to exhibit anxiolytic and antidepressant effects, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-1-methylsulfonyl-4-phenylpiperidine in lab experiments is its potent pharmacological effects, which make it a useful tool for studying the mechanisms of pain, inflammation, and neurodegeneration. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 3-Methyl-1-methylsulfonyl-4-phenylpiperidine in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine. One area of research could focus on the development of new drugs based on the chemical structure of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine that exhibit improved pharmacological properties and reduced toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine and its potential interactions with other drugs. Finally, research could also focus on the development of new methods for the synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine involves a multistep process that requires the use of various reagents and catalysts. The most commonly used method for the synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine involves the condensation reaction between 1-methylpiperidine-4-carbaldehyde and methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and isolated using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methyl-1-methylsulfonyl-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-10-14(17(2,15)16)9-8-13(11)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJIDIJGVRDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-methylsulfonyl-4-phenylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)
